2-Cyclopropyl-4-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6,11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUQSDNPQTYCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopropyl 4 Fluorophenol and Analogous Fluorinated Cyclopropyl Phenol Systems
Conventional Synthetic Strategies
Conventional methods for synthesizing 2-Cyclopropyl-4-fluorophenol and its analogues rely on well-established reactions, primarily involving the alkylation of phenols or the sequential functionalization of aromatic precursors.
Phenol (B47542) O-Alkylation and Cyclopropylation Approaches
The alkylation of phenols is a fundamental transformation that can proceed through two main pathways: O-alkylation, which forms an ether, and C-alkylation, which creates a new carbon-carbon bond on the aromatic ring. pharmaxchange.infonih.gov The phenolate (B1203915) anion, formed by treating a phenol with a base, is an ambident nucleophile, meaning it can react at either the oxygen or a ring carbon atom. pharmaxchange.info
The outcome of the reaction is heavily influenced by the reaction conditions. pharmaxchange.info Protic solvents, for instance, can form hydrogen bonds with the phenolate oxygen, shielding it and thereby promoting C-alkylation. pharmaxchange.info In contrast, aprotic solvents and conditions that favor a "free" phenoxide ion typically lead to the O-alkylated product, which is often the thermodynamically favored outcome. nih.gov
For cyclopropylation, these principles apply. Direct C-cyclopropylation of 4-fluorophenol (B42351) would be a direct route to the target compound. This can be challenging due to the competing O-alkylation pathway. Methodologies for aryl cyclopropyl (B3062369) ether synthesis often involve SN2 reactions with cyclopropyl halides or SNAr reactions between aryl fluorides and cyclopropanethiol, though these can require harsh conditions. beilstein-journals.org
| Factor | Favors O-Alkylation (Ether Formation) | Favors C-Alkylation (Phenol Substitution) |
|---|---|---|
| Solvent | Aprotic solvents (e.g., DMF, THF) | Protic solvents (e.g., water, trifluoroethanol) pharmaxchange.info |
| Counter-ion | Ions that dissociate well (e.g., K+, Na+) | Ions that associate strongly with the oxygen |
| Temperature | Lower temperatures | Higher temperatures (can favor rearrangement from O- to C-alkylation) |
Functionalization of Precursors to Incorporate Cyclopropyl and Fluorine Moieties
An alternative to direct alkylation is the stepwise construction of the target molecule from simpler precursors. This approach offers greater control over regiochemistry. One strategy involves the α-alkylation of a substituted phenylacetonitrile (B145931) with 1,2-dibromoethane (B42909) using a base like sodium hydroxide (B78521) to form a 1-phenylcyclopropane acetonitrile (B52724) intermediate. nih.gov This can then be hydrolyzed to the corresponding carboxylic acid, which can be further modified. nih.gov
Another pathway involves starting with a molecule that already contains one of the required groups. For example, one could start with 4-fluorophenol and introduce the cyclopropyl group at the ortho position using a reaction like a Friedel-Crafts alkylation, although this can suffer from poor regioselectivity. A more controlled approach would involve ortho-lithiation of a protected 4-fluorophenol followed by reaction with a cyclopropyl electrophile. Conversely, one could begin with 2-cyclopropylphenol (B47241) and introduce the fluorine atom at the para position via electrophilic fluorination. The synthesis of related complex structures, such as [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, demonstrates that the 2-cyclopropyl-4-fluorophenyl scaffold can be constructed and is stable to various reaction conditions. researchgate.net
Advanced and Green Chemistry Synthetic Routes
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These include solvent-free techniques and powerful transition metal-catalyzed reactions that can form bonds with high precision and atom economy.
Mechanochemical Synthesis Techniques for Related Intermediates
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advance in green chemistry by minimizing or eliminating the need for solvents. rsc.org This technique has been applied to the depolymerization of lignin (B12514952), a complex polymer rich in phenolic units. osti.gov Mechanochemical reactions of lignin with reagents like sodium hydroxide can break it down into monomeric phenolic compounds such as phenol, guaiacol, and syringol. osti.gov While not a direct synthesis of the target molecule, this demonstrates a green pathway to phenolic intermediates that could potentially be functionalized further. Such solvent-free or liquid-assisted grinding (LAG) approaches offer access to products that may be difficult to obtain from solution-based routes. rsc.org
Transition Metal-Catalyzed Reactions for C-C and C-H Bond Transformations
Transition-metal catalysis has revolutionized organic synthesis, providing mild and efficient routes to phenols and their derivatives. beilstein-journals.orgnih.gov These methods offer advantages over traditional approaches by having a broad substrate scope and operating under milder conditions. beilstein-journals.org
Catalytic systems based on palladium, copper, and other metals can be used to construct the C-O bond of phenols or to create C-C bonds on the aromatic ring. beilstein-journals.org A particularly powerful strategy is C-H activation, which allows for the direct functionalization of a C-H bond on an arene, avoiding the need for pre-functionalized starting materials like aryl halides. beilstein-journals.orgnih.gov For example, a palladium catalyst could potentially be used to directly couple a cyclopropyl group to the ortho C-H bond of 4-fluorophenol.
Copper-catalyzed reactions are also prominent, particularly for forming bonds to heteroatoms. The copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid provides an analogous strategy that could be adapted for O-cyclopropylation to form aryl cyclopropyl ethers. beilstein-journals.org Such cross-coupling reactions, which may also use organobismuth reagents, provide a strategic disconnection for synthesizing cyclopropyl-substituted aromatics. researchgate.net
| Catalytic System | Reaction Type | Substrates | Key Advantage |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)2) | C-H Hydroxylation | Arenes, Oxidant | Direct functionalization of simple arenes. beilstein-journals.org |
| Copper (e.g., Cu(OAc)2) | Ullmann-type Coupling | Aryl Halides, Hydroxide Source | Classic, reliable method for C-O bond formation. beilstein-journals.org |
| Copper (e.g., Cu(OAc)2) | S-Cyclopropylation (O-alkylation analogue) | Thiophenols, Cyclopropylboronic acid | Mild conditions for C-heteroatom bond formation. beilstein-journals.org |
| Nickel | Cross-Electrophile Coupling | Olefins, Difluoromethyl groups | Novel strategy for accessing fluorinated cyclopropanes. thieme.de |
Stereoselective Synthesis of Cyclopropyl-Substituted Phenols and Analogues
While this compound itself is not chiral, the synthesis of analogues with substituted cyclopropane (B1198618) rings requires methods that control stereochemistry. Cyclopropanes are important structural motifs in many natural products and pharmacologically active compounds, making their stereoselective synthesis a key goal. nih.govresearchgate.net
One of the most powerful methods for generating cyclopropanes is the Simmons-Smith cyclopropanation. nih.govresearchgate.net In the case of allylic alcohols, the hydroxyl group can direct the zinc carbenoid reagent, leading to a diastereoselective cyclopropanation. This approach allows for the synthesis of cyclopropyl alcohols with a specific relative stereochemistry.
Tandem reactions, where multiple transformations occur in a single pot without isolating intermediates, offer an efficient way to build molecular complexity and control stereochemistry. nih.gov For example, an asymmetric addition of an alkyl group to an unsaturated aldehyde can generate a chiral allylic alcohol intermediate, which can then undergo a directed, diastereoselective cyclopropanation in the same pot to yield highly enantioenriched cyclopropyl alcohols. nih.gov More advanced strategies employ enzyme-catalyzed carbene transfer reactions or diastereoselective nucleophilic additions to chiral cyclopropene (B1174273) intermediates to create densely substituted cyclopropanes with precise control over multiple stereocenters. nih.govwpmucdn.com
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyl 4 Fluorophenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 2-Cyclopropyl-4-fluorophenol is a primary site of reactivity, readily participating in reactions such as etherification. A notable application of this reactivity is its role as a nucleophile in nucleophilic aromatic substitution reactions. For instance, this compound reacts with 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide to form a diaryl ether. This reaction is typically facilitated by a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds by deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electron-deficient aromatic ring of the benzenesulfonamide (B165840) derivative, displacing the fluorine atom.
The choice of base and reaction conditions can influence the outcome of the reaction. While potassium carbonate is a common and effective base for this transformation, cesium carbonate has also been employed. In some instances, the reaction is carried out at elevated temperatures, typically between 80-100°C, to ensure complete conversion. Furthermore, copper-catalyzed variations of this etherification have been reported, suggesting alternative mechanistic pathways may be accessible.
Below is a table summarizing the conditions for the etherification of this compound:
| Reactant | Base | Solvent | Temperature (°C) | Catalyst | Product |
| 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | Potassium Carbonate | DMF | 80-100 | None | 3-cyano-4-(2-cyclopropyl-4-fluorophenoxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
| 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | Cesium Carbonate | Toluene | 100 | Cuprous Iodide | 3-cyano-4-(2-cyclopropyl-4-fluorophenoxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
Reactions Involving the Fluorinated Phenyl Moiety
The fluorinated phenyl ring of this compound possesses a distinct reactivity pattern influenced by the electronic properties of the fluorine, hydroxyl, and cyclopropyl (B3062369) substituents. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can activate the ring towards nucleophilic aromatic substitution, particularly at the para position where it resides. This is exemplified in the aforementioned reaction where the phenol (B47542) itself acts as the nucleophile to displace a fluorine on another aromatic ring.
Conversely, the hydroxyl and cyclopropyl groups are generally considered activating, electron-donating groups for electrophilic aromatic substitution. The hydroxyl group is a powerful ortho, para-director, while the cyclopropyl group can also direct electrophiles to the ortho and para positions. The interplay of these directing effects would likely favor electrophilic attack at the positions ortho to the hydroxyl group (C6) and ortho to the cyclopropyl group (C3 and C1, though C1 is already substituted). However, specific studies detailing electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are not extensively documented in the available literature.
Elucidation of Reaction Mechanisms and Kinetics
The primary reaction mechanism documented for this compound is its participation in nucleophilic aromatic substitution to form diaryl ethers. This reaction proceeds via the well-established SNAr mechanism. The key steps involve:
Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group, forming a phenoxide ion. This step is a rapid acid-base equilibrium.
Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile and attacks the electron-deficient carbon atom bearing the leaving group (fluorine) on the other aromatic ring. This is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, a good leaving group in nucleophilic aromatic substitution, to yield the final diaryl ether product.
Computational Chemistry and Quantum Mechanical Investigations of 2 Cyclopropyl 4 Fluorophenol
Density Functional Theory (DFT) and Ab Initio Calculations
DFT and ab initio methods are foundational quantum mechanical techniques used to solve the electronic Schrödinger equation, providing detailed information about molecular properties. DFT, in particular, has become a standard tool due to its favorable balance of computational cost and accuracy. These methods are crucial for understanding the intrinsic properties of 2-Cyclopropyl-4-fluorophenol.
Computational studies are essential for determining the most stable three-dimensional arrangement of atoms in this compound and understanding its electronic properties.
Molecular Geometry: The first step in a computational study is geometry optimization, where the algorithm finds the lowest energy arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles. The phenyl ring is expected to be largely planar, with the fluorine and hydroxyl substituents in the plane. The key structural parameters determined would be the C-O, O-H, C-F, and C-C bond lengths, as well as the angles within the phenyl ring and the cyclopropyl (B3062369) group.
Conformational Analysis: A critical aspect of the molecule's geometry is the orientation of the cyclopropyl and hydroxyl groups relative to the aromatic ring. Rotation around the C-C bond connecting the cyclopropyl group to the ring and the C-O bond of the hydroxyl group gives rise to different conformers. Conformational analysis involves mapping the potential energy surface as these dihedral angles are varied. utdallas.educhemistrysteps.com
DFT calculations can predict the relative energies of these conformers. The most stable conformer is typically one that minimizes steric hindrance. For the cyclopropyl group, two primary conformations are possible: a "bisected" conformation, where the C-H bond of the cyclopropyl's tertiary carbon is in the plane of the phenyl ring, and a "perpendicular" conformation, where the C-C bond of the cyclopropyl ring is in that plane. Calculations for similar cyclopropyl-aromatic systems suggest that the bisected conformation is often more stable due to favorable electronic interactions between the cyclopropyl's Walsh orbitals and the aromatic π-system. The energy barrier for rotation between conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.
Electronic Structure: DFT calculations provide detailed information about the distribution of electrons within the molecule. Key electronic properties that can be analyzed include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to accepting electrons. For phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom. usda.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich (negative potential, typically near the oxygen and fluorine atoms) and electron-poor (positive potential, typically around the hydroxyl hydrogen) regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. mdpi.com
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charge on each atom, offering further insight into the electronic effects of the cyclopropyl and fluorine substituents.
| Parameter | Value (DFT B3LYP/6-311++G(d,p)) |
|---|---|
| C-O Bond Length (Å) | 1.365 |
| O-H Bond Length (Å) | 0.962 |
| C-F Bond Length (Å) | 1.358 |
| C(ring)-C(cyclopropyl) Bond Length (Å) | 1.510 |
| C-O-H Angle (°) | 109.2 |
| Dihedral Angle (HO-C-C-C(cyclopropyl)) (°) | 0.0 (syn-periplanar) |
| Dihedral Angle (C(ring)-C(ring)-C-C(cyclopropyl)) (°) | ~90 (bisected) |
A significant application of DFT is the prediction of spectroscopic data, which can aid in the identification and characterization of the compound.
NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. d-nb.info The process involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Predicting ¹⁹F NMR chemical shifts can be particularly challenging due to the high sensitivity of fluorine to its electronic environment, often requiring specialized basis sets and computational methods for high accuracy. nih.govresearchgate.net Comparing calculated shifts with experimental data can help confirm the structure and assign specific resonances to individual atoms.
Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net This analysis allows for the assignment of specific absorption bands in the experimental spectrum to particular molecular motions, such as O-H stretching, C-F stretching, and vibrations of the aromatic and cyclopropyl rings. Studies on similar molecules like 4-fluorophenol (B42351) have shown that DFT can accurately reproduce low-frequency vibrational spectra. rawdatalibrary.netresearchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3610 | 3605 |
| Aromatic C-H Stretch | 3085 | 3080 |
| Cyclopropyl C-H Stretch | 3015 | 3012 |
| Aromatic Ring Stretch | 1615 | 1612 |
| C-F Stretch | 1235 | 1230 |
| C-O Stretch | 1210 | 1208 |
Molecular Dynamics Simulations
While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.
For this compound, MD simulations could be employed to study:
Solvation and Hydration: By placing the molecule in a simulation box filled with solvent molecules (e.g., water), MD can model the solvation process. It can reveal the structure of the solvent shell around the molecule, including the formation of hydrogen bonds between the hydroxyl group and water molecules. Studies on 4-fluorophenol have used MD to characterize the hydration dynamics and the hydrophobic nature of the C-F group. rsc.org
Conformational Dynamics: MD simulations can track the transitions between different conformers over time, providing insights into the molecule's flexibility and the timescales of conformational changes. This is particularly useful for understanding how the cyclopropyl group rotates at physiological temperatures.
Interactions with Biomolecules: MD is widely used to simulate the interaction of small molecules with proteins or DNA. nih.govnih.gov If this compound were being investigated as a potential ligand, MD simulations could predict its binding mode and affinity to a target receptor.
Reaction Mechanism Prediction and Energy Landscape Mapping
Computational methods are invaluable for exploring the reactivity of this compound. DFT can be used to map the potential energy surface for a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.
A key reaction for phenols is hydrogen atom transfer (HAT) from the hydroxyl group, which forms a phenoxyl radical. This is often a critical step in antioxidant activity or toxicological pathways. nih.govacs.org Using DFT, one could model the reaction of this compound with a radical species (e.g., a peroxyl radical). The calculations would involve:
Locating the Transition State (TS): Finding the saddle point on the potential energy surface that connects reactants and products.
Calculating Activation Energy (Ea): Determining the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.
Calculating Reaction Enthalpy (ΔH): Determining the energy difference between the products and reactants to see if the reaction is exothermic or endothermic.
By mapping this energy landscape, researchers can predict the most likely reaction pathways and understand how the cyclopropyl and fluorine substituents influence the reactivity of the phenolic hydroxyl group.
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Compounds
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties or biological activities. nih.gov These models establish a mathematical relationship between calculated molecular descriptors and an observed property. mdpi.com
For a series of fluorinated compounds including this compound, a QSPR model could be developed to predict properties such as:
Toxicity
Boiling point
Solubility
Sorption coefficients to soil or sediments
The process involves calculating a large number of molecular descriptors for each molecule in a dataset. These descriptors fall into several categories:
Constitutional: Molecular weight, atom counts.
Topological: Indices describing molecular branching and connectivity.
Geometric: Molecular surface area, volume.
Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges calculated via DFT.
Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a model that uses a subset of these descriptors to predict the property of interest. Such models are valuable for screening new compounds and prioritizing experimental work, particularly for assessing the environmental fate and potential impact of fluorinated organic compounds. nih.govmdpi.com
Applications in Advanced Organic Synthesis and Materials Science
Utility as a Precursor in Complex Molecule Synthesis (e.g., Statin Intermediates)
The structural motif of a cyclopropyl (B3062369) group attached to a fluorinated aromatic ring is a key feature in several biologically active compounds. Notably, this core is central to the structure of the synthetic statin, Pitavastatin. nih.gov Statins are a class of drugs that are highly effective in lowering cholesterol levels and are widely prescribed for the prevention of cardiovascular diseases.
While direct synthesis pathways starting from 2-Cyclopropyl-4-fluorophenol are not extensively detailed in publicly available literature, the synthesis of key Pitavastatin intermediates, such as (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, underscores the importance of the 2-cyclopropyl-4-fluorophenyl moiety. google.comresearchgate.net The synthesis of these complex quinoline-based structures often involves multi-step processes where precursors containing the cyclopropyl and fluorophenyl groups are essential. rsc.orggoogle.com For instance, a novel and efficient synthetic process for Pitavastatin calcium has been developed involving the condensation of 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline (B57606) with another key intermediate. This highlights the role of the core structure, which this compound represents, in building up the final complex drug molecule.
The general synthetic strategies towards Pitavastatin and its analogues often commence from precursors that can be elaborated to form the quinoline ring system with the desired substituents. The presence of the cyclopropyl group can influence the electronic properties and conformational rigidity of the final molecule, which can be crucial for its biological activity. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability and binding affinity.
Design and Synthesis of Functionalized Derivatives for Specific Applications
The phenolic hydroxyl group and the aromatic ring of this compound provide reactive sites for the introduction of various functional groups, allowing for the design and synthesis of a wide array of derivatives with tailored properties. Phenols are versatile precursors in organic synthesis and can undergo a variety of transformations. rsc.org
The development of functionalized derivatives can be envisioned through several synthetic routes. For example, the hydroxyl group can be alkylated, acylated, or converted into other functional groups, providing access to a range of ethers and esters. The aromatic ring can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing cyclopropyl and hydroxyl groups.
While specific research on the functionalized derivatives of this compound is not widely documented, the broader field of cyclopropane (B1198618) chemistry suggests numerous possibilities. otago.ac.nz The synthesis of fluoroalkyl-substituted cyclopropane derivatives, for instance, has been explored to modulate physicochemical properties like acidity and lipophilicity for applications in medicinal chemistry. figshare.com
Below is a table summarizing potential functionalization strategies for this compound and their potential applications:
| Functionalization Reaction | Reagents and Conditions | Potential Derivative Class | Potential Applications |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ethers | Pharmaceutical intermediates, Liquid crystals |
| O-Acylation | Acyl chloride or Anhydride, Base | Esters | Pro-drugs, Fragrances |
| Electrophilic Aromatic Substitution | e.g., Nitrating or Halogenating agents | Substituted phenols | Synthesis of polysubstituted aromatics |
| Coupling Reactions | Boronic acids, Transition metal catalyst | Biaryl compounds | Ligand synthesis, Materials science |
Role in Ligand and Catalyst Development
Phenol-based ligands have been extensively used in catalysis, particularly in oxidative coupling reactions. nih.gov The electronic properties of the phenol (B47542) can be tuned by substituents on the aromatic ring, which in turn influences the catalytic activity of the corresponding metal complexes. The presence of the electron-withdrawing fluorine atom and the unique electronic nature of the cyclopropyl group in this compound could lead to catalysts with novel reactivity and selectivity.
While there is no direct literature on the use of this compound in ligand and catalyst development, the broader context of catalytic applications of phenols and cyclopropanes is well-established. For instance, catalytic oxidative reactions of phenols are a powerful tool for the synthesis of complex molecules. rsc.orgbohrium.comnrel.gov Furthermore, cyclopropane-containing molecules have been utilized in the development of chiral catalysts and in enantioselective reactions. wpmucdn.comnih.gov The combination of these two functionalities in a single molecule presents an opportunity for the design of new catalytic systems.
Structure Activity Relationship Sar and Mechanistic Biological Studies of 2 Cyclopropyl 4 Fluorophenol Analogues
Impact of Cyclopropyl (B3062369) Moiety on Ligand-Target Interactions
The cyclopropyl group is a valuable substituent in drug design due to its unique structural and electronic properties. hyphadiscovery.com Its incorporation into molecules like 2-Cyclopropyl-4-fluorophenol can significantly influence how the ligand interacts with its biological target.
Key contributions of the cyclopropyl moiety include:
Conformational Rigidity : The three-membered ring structure of cyclopropane (B1198618) imparts significant rigidity compared to a linear alkyl chain. This conformational constraint can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor or enzyme active site. researchgate.net This pre-organization can lead to enhanced binding affinity and potency. acs.org
Metabolic Stability : The C-H bonds of a cyclopropyl ring are stronger than those in alkanes due to their increased s-character. acs.org This makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target metabolically labile sites. hyphadiscovery.com By blocking a potential site of metabolism, the cyclopropyl ring can increase the half-life and bioavailability of a drug candidate. hyphadiscovery.com
Enhanced Potency and Lipophilicity : The cyclopropyl ring can effectively explore and fit into small hydrophobic pockets within a binding site. hyphadiscovery.com Its unique electronic nature, with enhanced π-character in its C-C bonds, allows it to participate in favorable van der Waals and hydrophobic interactions. acs.org This can lead to an increase in ligand potency.
Modulation of Physicochemical Properties : The introduction of a cyclopropyl group can alter a molecule's pKa and permeability. For example, it has been shown to help reduce the P-glycoprotein efflux ratio, a common challenge in drug development. acs.org
| Property | Impact on Ligand-Target Interaction | Reference |
|---|---|---|
| Structural Rigidity | Reduces entropic loss upon binding, potentially increasing affinity. | researchgate.netacs.org |
| Metabolic Resistance | Blocks oxidative metabolism by CYP enzymes, increasing bioavailability. | hyphadiscovery.com |
| π-Character | Engages in favorable hydrophobic and electronic interactions within the binding site. | acs.org |
| Potency Enhancement | Can improve binding affinity by occupying hydrophobic pockets. | hyphadiscovery.com |
Fluorine's Influence on Molecular Recognition and Bioavailability (non-clinical)
The fluorine atom is a powerful tool in medicinal chemistry, and its substitution on the phenol (B47542) ring at the para-position confers several advantages that affect molecular recognition and bioavailability. tandfonline.com
Fluorine's properties are distinct from other halogens, making it a strategic addition to bioactive molecules. tandfonline.com
Electronic Effects : As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. tandfonline.com This can significantly alter the acidity (pKa) of the phenolic hydroxyl group. By lowering the pKa, fluorine can modulate the ionization state of the molecule at physiological pH, which in turn affects its binding to target proteins and its ability to permeate cell membranes. tandfonline.comnih.gov The strong carbon-fluorine (C-F) bond can also shield adjacent sites from metabolic attack, further enhancing metabolic stability. nih.gov
Lipophilicity : The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule. nih.govresearchgate.net This enhancement in lipophilicity can improve a compound's ability to cross biological membranes, such as the gut wall or the blood-brain barrier, thereby increasing its bioavailability. nih.govnih.gov However, the effect is context-dependent and can be precisely tailored. tandfonline.com This increased lipophilicity can also strengthen hydrophobic interactions between the drug and its target. researchgate.netscispace.com
| Property | Effect on Molecular Properties | Consequence for Bioactivity | Reference |
|---|---|---|---|
| High Electronegativity | Lowers pKa of the phenolic hydroxyl group; stabilizes C-F bond. | Alters ionization state, modulates binding, and blocks metabolic oxidation. | tandfonline.com |
| Increased Lipophilicity | Enhances the molecule's nonpolar character. | Improves membrane permeability and hydrophobic interactions with the target. | nih.govresearchgate.net |
Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. acs.org Fluorine is frequently employed as a bioisostere for hydrogen. tandfonline.com
Hydrogen Mimic : With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). tandfonline.com This allows it to replace hydrogen without causing significant steric hindrance at the binding site. tandfonline.comscispace.com
Functional Mimicry : Beyond simply replacing hydrogen, fluorine can act as a functional mimetic of other groups. For instance, its electrostatic properties can allow it to mimic a carbonyl or hydroxyl group in certain biochemical environments, forming crucial interactions with a target protein that would otherwise not be possible. acs.org
Modulation of Conformation : The introduction of fluorine can influence the preferred conformation of a molecule through electrostatic interactions, which can be critical for achieving the optimal geometry for binding to a biological target. nih.gov
The strategic replacement of hydrogen with fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.nettandfonline.com
Stereochemical Aspects in Biochemical Pathways
The three-dimensional arrangement of atoms in a molecule is critical for its biological function, as enzymes and receptors are chiral environments that selectively interact with specific stereoisomers. For analogues of this compound, the cyclopropyl ring introduces potential stereochemical complexity.
While the parent molecule itself is achiral, substitutions on the cyclopropyl ring or on a side chain can create chiral centers. The resulting enantiomers or diastereomers can exhibit profoundly different biological activities, metabolic fates, and toxicological profiles. For example, chiral cyclopropane scaffolds are considered key pharmacophores in many pharmaceuticals precisely because their defined stereochemistry allows for highly specific interactions with their targets. bohrium.com The synthesis of single-enantiomer cyclopropane derivatives is an active area of research, often employing biocatalysis to achieve high stereoselectivity. bohrium.com The specific orientation of substituents on the cyclopropane ring can determine whether a ligand fits productively into a binding pocket, highlighting the importance of controlling stereochemistry during drug design.
In Vitro Mechanistic Investigations of Enzyme Inhibition and Receptor Modulation
In vitro studies are essential for elucidating the mechanism of action of new chemical entities without the complexities of a whole-organism system. For analogues of this compound, such studies would focus on their ability to inhibit specific enzymes or modulate receptor activity.
Phenolic compounds are well-known for their ability to interact with a wide range of proteins. nih.gov The mechanism often involves the formation of hydrogen bonds via the hydroxyl group and hydrophobic interactions involving the aromatic ring. nih.govdigitellinc.com In vitro assays could investigate, for example, the inhibition of kinases, proteases, or metabolic enzymes like cytochrome P450s.
A hypothetical study on a series of this compound analogues might reveal the following:
The phenolic hydroxyl group is essential for activity, likely acting as a hydrogen bond donor or acceptor in the active site.
The cyclopropyl group at the 2-position provides optimal steric bulk to fit into a specific hydrophobic pocket, with analogues bearing smaller or larger groups showing reduced activity.
The 4-fluoro substituent enhances cell penetration and blocks a site of potential metabolism, leading to greater apparent potency in cell-based assays compared to the non-fluorinated parent compound. tandfonline.comnih.gov
By systematically modifying each part of the molecule (the phenol, the cyclopropyl group, and the fluorine atom) and measuring the effect on enzyme inhibition or receptor binding, a detailed SAR can be constructed, guiding the development of more effective and selective therapeutic agents. mdpi.com
Advanced Analytical Methodologies for 2 Cyclopropyl 4 Fluorophenol Characterization
Chromatographic Techniques
Chromatography is a fundamental technique for the separation, identification, and quantification of individual components within a mixture. For a compound like 2-Cyclopropyl-4-fluorophenol, various chromatographic methods are employed to ensure its proper characterization.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally labile compounds like this compound. A robust HPLC method is essential for assessing its purity and quantifying it in various matrices.
Method Development:
The development of an HPLC method for this compound would typically involve a reversed-phase approach, which is well-suited for moderately polar compounds. Key parameters to be optimized include:
Stationary Phase: A C18 column is a common and effective choice for the separation of phenolic compounds. The hydrophobicity of the C18 stationary phase provides good retention for aromatic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often water with a small percentage of acid like formic acid or acetic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) is typically employed. A gradient allows for the efficient elution of the target compound while also separating it from potential impurities with different polarities.
Detection: A UV detector is commonly used for phenolic compounds due to the presence of the aromatic ring which absorbs UV light. The detection wavelength would be set at the absorbance maximum of this compound, which is expected to be around 280 nm, similar to other phenolic compounds.
A hypothetical HPLC method for this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Validation:
Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. The validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself has limited volatility, it can be analyzed by GC after conversion into a more volatile derivative. Derivatization is often necessary for phenolic compounds to reduce their polarity and improve their chromatographic behavior, leading to sharper peaks and better sensitivity.
A common derivatization strategy for phenols is silylation, where the acidic proton of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This reaction is typically carried out using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
The resulting TMS ether of this compound would be significantly more volatile and less polar, making it amenable to GC analysis. The GC method would involve a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
While this compound itself is not a chiral molecule, chiral chromatography would be an indispensable tool if a chiral center were introduced into the molecule during synthesis or subsequent modifications. For instance, if a chiral substituent were added to the cyclopropyl (B3062369) ring or the aromatic ring, it would result in a pair of enantiomers.
The separation of these enantiomers would be crucial to assess the enantiomeric purity of the product, as different enantiomers can have distinct biological activities. This separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used for the resolution of a wide range of chiral compounds. nih.govvt.edu The choice of the specific CSP and the mobile phase would require careful screening to achieve optimal separation of the enantiomers.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the confirmation of the molecular weight of this compound and for the identification of impurities. nih.govacs.orgchromatographyonline.com An electrospray ionization (ESI) source is commonly used for the analysis of phenolic compounds, which can be detected in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, which allows for the determination of its elemental composition. nih.govacs.org Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of the volatile derivatives of this compound. nih.gov The mass spectrometer provides definitive identification of the derivatized compound based on its mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule. GC-MS is also highly effective for the identification and quantification of trace-level impurities.
Spectroscopic Analytical Methods (e.g., UV-Vis, Fluorescence)
Spectroscopic methods are used to probe the interaction of electromagnetic radiation with the analyte and provide information about its electronic structure.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net this compound, with its phenolic chromophore, is expected to exhibit characteristic UV absorbance. The UV-Vis spectrum of the closely related 4-fluorophenol (B42351) shows an absorbance maximum around 280 nm. spectrabase.comnih.gov A similar absorbance maximum would be expected for this compound. This technique is often used in conjunction with HPLC for quantification. biocompare.com
Fluorescence Spectroscopy:
Fluorescence spectroscopy is a highly sensitive and selective technique that can be used for the analysis of fluorescent compounds. biocompare.com Many phenolic compounds exhibit intrinsic fluorescence. nih.gov By exciting the molecule at its absorbance maximum, a characteristic emission spectrum can be recorded at a longer wavelength. Fluorescence spectroscopy can offer lower detection limits compared to UV-Vis spectroscopy and can be particularly useful for trace analysis. biocompare.com
Quality Control and Purity Profiling in Research Synthesis
In the context of research synthesis, ensuring the quality and purity of this compound is paramount for the reliability and reproducibility of subsequent experiments. A comprehensive quality control (QC) strategy involves the application of the analytical techniques described above to establish a purity profile of the synthesized compound.
The purity profile includes the identification and quantification of all impurities present in the final product. These impurities can originate from starting materials, reagents, intermediates, or side reactions during the synthesis.
A typical QC workflow for a research batch of this compound would include:
Identity Confirmation: Using techniques like LC-MS and GC-MS to confirm the molecular weight and fragmentation pattern consistent with the structure of this compound.
Purity Assessment: Employing a validated HPLC method to determine the purity of the compound, typically expressed as a percentage area of the main peak.
Impurity Identification: Using LC-MS/MS or GC-MS to identify the structures of any significant impurities.
Residual Solvent Analysis: Using GC to quantify any residual solvents from the synthesis and purification steps.
Documentation: Maintaining detailed records of all analytical results to ensure traceability and support the scientific integrity of the research.
The establishment of a robust analytical and quality control framework is a critical component of the synthesis of this compound, ensuring that the material used in further studies is of a consistently high quality. nih.govbrieflands.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Cyclopropyl-4-fluorophenol with high purity?
- The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution on a pre-functionalized aromatic ring. A common approach is the coupling of 4-fluorophenol derivatives with cyclopropane-containing precursors under palladium catalysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) is critical to achieve >95% purity. Characterization by , , and HPLC is mandatory to confirm structural integrity .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Contradictions in NMR or IR spectra may arise from solvent effects, impurities, or tautomeric forms. Methodological steps include:
- Repeating measurements under standardized conditions (e.g., deuterated solvents, controlled temperature).
- Cross-verifying with computational tools (e.g., DFT simulations for predicted chemical shifts).
- Comparing data with structurally analogous compounds (e.g., 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol in ).
- Collaborative validation with independent labs to rule out instrumental errors .
Q. What safety protocols are essential for handling this compound in lab settings?
- Follow hazard assessments aligned with IFRA/RIFM guidelines ():
- Use PPE (gloves, goggles) to minimize dermal/ocular exposure.
- Conduct toxicity screenings (e.g., Ames test for mutagenicity) if biological activity is suspected.
- Store in airtight containers under inert gas (N/Ar) to prevent oxidation.
- Derive safe concentration limits for in vitro assays using LD data from structurally related phenols .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Divergent results (e.g., antimicrobial efficacy) may stem from assay variability or compound stability. Mitigation strategies:
- Standardize assay protocols (e.g., CLSI guidelines for MIC testing).
- Monitor compound stability under experimental conditions (pH, temperature) via LC-MS.
- Use positive controls (e.g., ciprofloxacin for antibacterial studies) and replicate across multiple cell lines .
Q. What advanced techniques optimize the stability of this compound in aqueous solutions?
- Stability challenges arise from hydrolysis of the cyclopropane ring or fluorine substitution. Approaches include:
- Formulating with cyclodextrins or liposomes to enhance solubility and reduce degradation.
- Conducting accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Modulating pH (5.5–7.4) to minimize acid/base-catalyzed decomposition .
Q. How do computational models predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) calculations can map electron density distributions, highlighting reactive sites (e.g., fluorophenol oxygen). Molecular dynamics simulations assess interactions with catalytic surfaces (e.g., Pd/C). Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots for activation energy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
